molecular formula C12H14N4O B2358963 3-(4-Methoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine CAS No. 863713-16-0

3-(4-Methoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine

Cat. No.: B2358963
CAS No.: 863713-16-0
M. Wt: 230.271
InChI Key: LEVXBKGJGLOLFD-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine: is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a triazole ring fused to a pyrimidine ring, with a methoxyphenyl group attached at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine typically involves the cyclization of appropriate hydrazine derivatives with aldehydes or ketones. One common method involves the reaction of 4-methoxybenzaldehyde with 2-hydrazinopyrimidine in the presence of an acid catalyst. The reaction mixture is heated under reflux conditions, and the product is isolated by filtration and recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance yield and purity while reducing reaction time and cost .

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound has been studied for its potential neuroprotective and anti-neuroinflammatory properties. It has shown promise in reducing inflammation and protecting neuronal cells from damage .

Medicine: The compound has potential therapeutic applications in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury. Its ability to inhibit inflammatory pathways makes it a candidate for drug development .

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability and reactivity .

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine involves the inhibition of key inflammatory pathways. It has been shown to inhibit the production of nitric oxide and tumor necrosis factor-α in stimulated human microglia cells. This inhibition is achieved through the suppression of the NF-kB inflammatory pathway and the reduction of endoplasmic reticulum stress and apoptosis .

Comparison with Similar Compounds

Biological Activity

3-(4-Methoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine is a heterocyclic compound belonging to the class of triazolopyrimidines. This compound has garnered attention for its diverse biological activities, particularly in the fields of oncology and anti-inflammatory research. Its molecular formula is C12H14N4OC_{12}H_{14}N_{4}O with a molecular weight of 230.27 g/mol .

The biological activity of this compound is primarily attributed to its ability to inhibit key inflammatory pathways and its antiproliferative effects against various cancer cell lines. Studies have shown that it can suppress the production of nitric oxide and tumor necrosis factor-alpha (TNF-α) in stimulated human microglia cells. This inhibition occurs through the suppression of the NF-kB inflammatory pathway and the reduction of endoplasmic reticulum stress .

Antiproliferative Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. The following table summarizes some key findings regarding its activity:

Cell Line IC50 (µM) Mechanism
HeLa0.45Inhibition of tubulin polymerization
A5490.38Induction of apoptosis via mitochondrial pathways
MDA-MB-231>10Reduced activity compared to other cell lines
HT-290.30Cell cycle arrest at G2/M phase
MCF-719.73Cytotoxic effects leading to apoptosis

These results indicate that the compound is particularly effective against HeLa and A549 cell lines, showcasing its potential as an anticancer agent .

Case Studies

In a study focusing on the synthesis and biological evaluation of triazolopyrimidine derivatives, compounds similar to this compound were assessed for their antitumor activities. Notably:

  • Compound 4c showed an IC50 value of 17.83 µM against MDA-MB-231 cells.
  • Compound 4j demonstrated an IC50 value of 19.73 µM against MCF-7 cells.

These compounds were synthesized through a one-pot three-component reaction involving hydrazines and aromatic aldehydes . The results highlight the potential for derivatives of triazolopyrimidines in therapeutic applications.

Properties

IUPAC Name

3-(4-methoxyphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-17-10-5-3-9(4-6-10)11-14-15-12-13-7-2-8-16(11)12/h3-6H,2,7-8H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEVXBKGJGLOLFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3N2CCCN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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